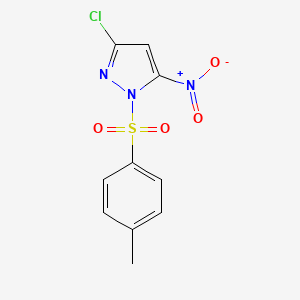
7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one
説明
“7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one” is a chemical compound. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The molecular formula of this compound is C9H4F3NO2 and its molecular weight is 215.13 .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted compounds has been a topic of interest in recent years. Trifluoromethylation of carbon-centered radical intermediates has been described as a significant advancement in this field . A regioselective synthesis of difluoromethyl-substituted pyrazolo [1,5-a]pyrimidines has also been reported .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . A general and reliable method for the synthesis of trifluoromethyl group-containing N-heteroaromatics through highly regioselective addition of a trifluoromethyl nucleophile has been presented .科学的研究の応用
Anticancer Activity : A study by Kamble et al. (2017) synthesized a series of novel 2,3-dihydroquinazolin-4(1H)-ones and evaluated them for anticancer activities. They found moderate to good anticancer activities for these compounds (Kamble et al., 2017).
Photophysical and Electrochemical Properties : The same study by Kamble et al. also investigated the optical and electrochemical properties of these compounds using various spectroscopic and voltammetry measurements, providing insights into their potential applications in related fields (Kamble et al., 2017).
Synthesis Methods : Alipour et al. (2020) described a one-pot synthesis method for 2,3-dihydroquinazolin-4(1H)-one derivatives using a novel organocatalyst, which could be beneficial in streamlining the production of these compounds for various applications (Alipour et al., 2020).
Eco-Friendly Synthesis Approaches : Studies have also focused on eco-friendly synthesis methods of 2,3-dihydroquinazolin-4(1H)-one derivatives, emphasizing the importance of sustainable practices in chemical synthesis (Chen et al., 2007).
Drug Likeness and Biological Activity : Coghi et al. (2021) investigated the biological activity and drug likeness of 7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one derivatives, highlighting their potential in drug development (Coghi et al., 2021).
Interaction with Proteins : A study by Hemalatha et al. (2016) explored the interaction of a fluorinated 2,3-dihydroquinazolin-4(1H)-one derivative with lysozyme, providing insights into its interaction with biological molecules (Hemalatha et al., 2016).
Safety and Hazards
特性
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-14-8(6)15/h1-3,13H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMUOKFRHCTOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C=CC(=C2)C(F)(F)F)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,3,4,5-Tetrahydrobenzo[c]oxepin-7-yl)boronic acid](/img/structure/B8080117.png)
![Ethyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8080122.png)
![6-Heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8080132.png)


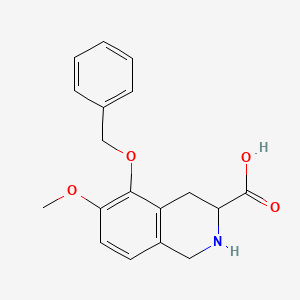
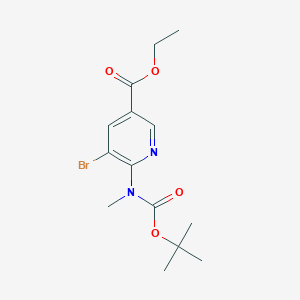
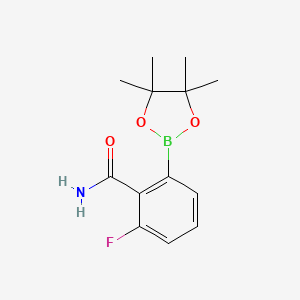
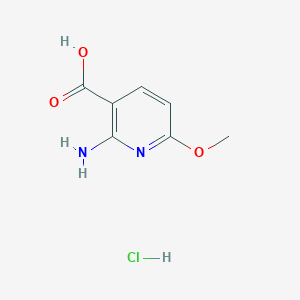

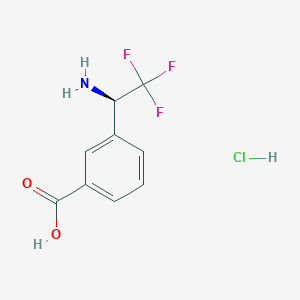

![5-Fluoro-N-(4-methoxybenzyl)-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8080205.png)
